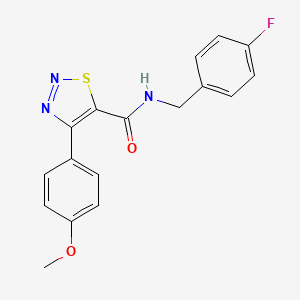![molecular formula C26H28N2O6S2 B6104273 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B6104273.png)
1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as sulfonyl and methoxy groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and methoxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
科学研究应用
1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and anticancer properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides: Used as allosteric modulators of kainate receptors.
Pyridazine and Pyridazinone Derivatives: Exhibiting a wide range of biological activities, such as antimicrobial and anticancer properties.
Uniqueness
1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both sulfonyl and methoxy groups on the quinoline core provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2,4-dimethoxyphenyl]sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S2/c1-33-23-17-24(34-2)26(36(31,32)28-16-8-12-20-10-4-6-14-22(20)28)18-25(23)35(29,30)27-15-7-11-19-9-3-5-13-21(19)27/h3-6,9-10,13-14,17-18H,7-8,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWLUNESPODTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride](/img/structure/B6104192.png)

![4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6104211.png)
![6-(2-chlorophenyl)-2-{4-[(diethylamino)methyl]phenyl}pyrimidin-4(3H)-one](/img/structure/B6104215.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6104230.png)
![2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6104231.png)
![METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE](/img/structure/B6104239.png)
![2-{4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104241.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104242.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B6104260.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
![N~1~-(2,6-DIMETHYLPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6104286.png)
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
